3,5-Dichloro-2-nitrobenzenesulfonamide
Overview
Description
3,5-Dichloro-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of two chlorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-nitrobenzenesulfonamide typically involves the nitration of 3,5-dichlorobenzenesulfonamide. The process can be summarized as follows:
Nitration Reaction: 3,5-Dichlorobenzenesulfonamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3,5-Dichlorobenzenesulfonamide are subjected to nitration using industrial-grade nitrating agents.
Continuous Processing: The reaction is often carried out in continuous flow reactors to enhance efficiency and control over reaction parameters.
Isolation and Purification: The product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Reduction Product: 3,5-Dichloro-2-aminobenzenesulfonamide.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 3,5-Dichlorobenzenesulfonic acid and corresponding amine.
Scientific Research Applications
3,5-Dichloro-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
3,5-Dichloro-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
3,5-Dichlorobenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonamide: Similar functional groups but different substitution pattern on the benzene ring.
Uniqueness: 3,5-Dichloro-2-nitrobenzenesulfonamide is unique due to the presence of both electron-withdrawing nitro and chlorine groups, which significantly influence its reactivity and chemical behavior. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3,5-dichloro-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-4(8)6(10(11)12)5(2-3)15(9,13)14/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDXDHSRFYNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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